molecular formula C9H10N2 B8758796 3-Phenyl-4,5-dihydro-1H-pyrazole CAS No. 936-48-1

3-Phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B8758796
Key on ui cas rn: 936-48-1
M. Wt: 146.19 g/mol
InChI Key: AZPXELGXAFZFPC-UHFFFAOYSA-N
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Patent
US07728018B2

Procedure details

Under N2 atmosphere, 3-dimethylamino-1-phenyl-propan-1-one hydrochloride (37.2 g) was dissolved in warm MeOH (75 mL), and slowly added to a solution of hydrazine hydrate (23 mL) and 50% aqueous NaOH (12 mL) in MeOH (30 mL) stirred at 50° C. The mixture was refluxed for 2 hours and evaporated under reduced pressure. Ice water was added to the residue and after stirring for 5 minutes the formed solid was filtered off. The residue was taken up in Et2O, dried over Na2SO4, and evaporated to dryness under reduced pressure to give 19.7 g of a yellow oil being 80% pure, which was used in subsequent steps without further purification.
Name
3-dimethylamino-1-phenyl-propan-1-one hydrochloride
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C[N:3](C)[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O.O.[NH2:16]N.[OH-].[Na+]>CO>[C:8]1([C:6]2[CH2:5][CH2:4][NH:3][N:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
3-dimethylamino-1-phenyl-propan-1-one hydrochloride
Quantity
37.2 g
Type
reactant
Smiles
Cl.CN(CCC(=O)C1=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
O.NN
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ice water was added to the residue
STIRRING
Type
STIRRING
Details
after stirring for 5 minutes the formed solid
Duration
5 min
FILTRATION
Type
FILTRATION
Details
was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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